molecular formula C14H11ClO2 B194590 4-Chloro-4'-methoxybenzophenone CAS No. 10547-60-1

4-Chloro-4'-methoxybenzophenone

Cat. No.: B194590
CAS No.: 10547-60-1
M. Wt: 246.69 g/mol
InChI Key: JJVJYPSXZCEIEQ-UHFFFAOYSA-N
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Description

4-Chloro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom and a methoxy group. This compound is used in various chemical applications, including as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-4’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. The typical synthetic route involves the reaction of 4-chlorobenzoyl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, typically in a solvent like dichloromethane or chlorobenzene .

Industrial Production Methods

In industrial settings, the preparation of 4-Chloro-4’-methoxybenzophenone often involves the use of more environmentally friendly catalysts and solvents. For example, the use of porous microporous materials like [Co3(HCOO)6] as a catalyst has been reported to improve the efficiency and reduce environmental pollution . Additionally, the reaction can be carried out under solvent-free conditions or with minimal solvent use to further reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-4’-methoxybenzoic acid.

    Reduction: 4-Chloro-4’-methoxybenzyl alcohol.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-methoxybenzophenone involves its interaction with various molecular targets and pathways. It can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to photochemical reactions. This property makes it useful in applications like UV protection and photopolymerization .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Similar structure but lacks the methoxy group.

    4-Methoxybenzophenone: Similar structure but lacks the chlorine atom.

    4-Chloro-4’-hydroxybenzophenone: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

4-Chloro-4’-methoxybenzophenone is unique due to the presence of both chlorine and methoxy substituents on the benzophenone core. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications .

Properties

IUPAC Name

(4-chlorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVJYPSXZCEIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147149
Record name 4-Chloro-4'-methoxybenzophenone
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Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10547-60-1
Record name 4-Chloro-4′-methoxybenzophenone
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Record name 4-Chloro-4'-methoxybenzophenone
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Record name 10547-60-1
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Record name 4-Chloro-4'-methoxybenzophenone
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Record name 4-chloro-4'-methoxybenzophenone
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Record name 4-CHLORO-4'-METHOXYBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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